molecular formula C8H6O2 B042568 2-Coumaranone CAS No. 553-86-6

2-Coumaranone

Cat. No. B042568
CAS RN: 553-86-6
M. Wt: 134.13 g/mol
InChI Key: ACZGCWSMSTYWDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Coumaranone involves innovative methods employing readily available starting materials. Fu et al. (2021) described a direct synthesis approach using calcium carbide and salicylaldehyde to obtain various 2-methyl-2-vinylbenzofuran-3(2H)-ones without the need for metal catalysts, highlighting the method's cost-efficiency and simplicity (Fu et al., 2021). Additionally, Kuppusamy et al. (2015) developed a rhodium(III)-catalyzed method for the regio- and stereoselective synthesis of substituted 3-coumaranones, offering a new route to 2-vinyl-substituted 3-coumaranone compounds through C-H activation and annulation reactions (Kuppusamy et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been explored through various synthetic strategies, revealing the compound's versatile framework. Schramm et al. (2013) optimized the one-pot synthesis of 2-Coumaranones with a carbamate side-chain, providing insights into the chemiluminescence and potential applications of these compounds in bioassays (Schramm et al., 2013).

Chemical Reactions and Properties

This compound participates in various chemical reactions, contributing to its diverse chemical properties. Ferguson et al. (2012) demonstrated the palladium-catalyzed oxidative cyclocarbonylation of 2-vinylphenols as a direct method for synthesizing coumarins, highlighting the reaction's environmental benefits and the ability to yield coumarins with diverse functional groups (Ferguson et al., 2012).

Mechanism of Action

Target of Action

2-Coumaranone is a bicyclic heteroaromatic compound . It has been used to study the effects of coumarins on 7,12-dimethyibenz (a)anthracene induced neoplasia of the rat mammary gland . It was also employed as a probe for detecting enzymes which hydrolyze 2-hydroxybenzofuran structures .

Mode of Action

The exact mechanism of this compound’s action remains elusive . It has been shown that superoxide radical anions are involved in the reactions . This supports the hypothesis that the mechanism includes a single electron transfer step .

Biochemical Pathways

The decomposition of the high-energy intermediate, 1,2-dioxetanone, is described in the ground state and in the first three excited singlet states . This indicates that there is at least one conical intersection, which is crucial for the generation of excited-state molecules .

Pharmacokinetics

Its synthesis involves a series of chemical reactions, including an acid-catalyzed aldol condensation and a dehydrogenation process . These processes could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

A peroxy anion that is generated was found to be able to undergo a side reaction that leads to the same (isolated) product as in the light-generating reaction . This suggests that this compound may have multiple pathways of action, leading to different molecular and cellular effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound involves a dehydrogenation process at 250 °C , suggesting that high temperatures could potentially influence its stability and efficacy.

Safety and Hazards

2-Coumaranone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Future Directions

2-Coumaranones are evolving as a new, efficient, versatile, and synthetically accessible platform for the next generation chemiluminescent probes . Despite the favorable quantum yields, the exact mechanism of their chemiluminescence remains elusive . These results demonstrate the applicability of 2-coumaranones as a model system for several bioluminescence reactions and may lead to the design of new 2-coumaranone derivatives with superior emission characteristics for bioanalytical applications .

properties

IUPAC Name

3H-1-benzofuran-2-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZGCWSMSTYWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203829
Record name (3H)-Benzofuran-2-one
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Molecular Weight

134.13 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

553-86-6
Record name 2(3H)-Benzofuranone
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Record name 2(3H)-Benzofuranone
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Synthesis routes and methods I

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69%) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

0.40 g of the compound (7.4) are dissolved together with 0.175 g of 4-hydroxy-methyl-pyranone (Fluka) in 40 mL of phosphate buffer (0.2M, pH=5) at room temperature, and 20.0 mg of laccase (Trametes versicolor (Fluka)) are added. For better solubility, 1 mL of ethanol is also added. The mixture is stirred in an open vessel until the starting materials can no longer be detected (about 2 days). The mixture is concentrated and the residue is taken up in methanol and centrifuged. The desired product (211 mg) is obtained in the form of a brownish-beige solid. The product can be purified further by reprecipitation from ether/methanol mixtures.
[Compound]
Name
compound ( 7.4 )
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69% ) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130°-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 9.1 g (0.05 mole) of 4-methyl-3-(3-oxobutyl)-maleic acid anhydride and 11 g (0.053 mole) of piperidinium benzoate in 200 ml of benzene is heated under reflux for 48 hours using a water separator. The benzene is removed in vacuo and the residue that remains is partitioned between methylene chloride and saturated sodium bicarbonate solution. The crude product remaining after drying and after removal of the methylene chloride is chromatographed over silica gel with petroleum ether/ether. Subsequent recrystallisation from ether/petroleum ether yields 3-methyl-6-(piperidin)-1-yl)-benzofuran-2(3H)-one having a melting point of 78°-80° C.
[Compound]
Name
4-methyl-3-(3-oxobutyl)-maleic acid anhydride
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Coumaranone
Reactant of Route 2
2-Coumaranone
Reactant of Route 3
2-Coumaranone
Reactant of Route 4
2-Coumaranone
Reactant of Route 5
2-Coumaranone
Reactant of Route 6
2-Coumaranone

Q & A

Q1: What makes 2-coumaranone derivatives interesting for chemiluminescence applications?

A1: 2-Coumaranones are emerging as a promising platform for developing new chemiluminescent probes. They offer several advantages including:

  • High quantum yields: This translates to efficient light emission, making them suitable for sensitive detection applications. [, ]
  • Synthetic accessibility: They can be synthesized through relatively straightforward methods, allowing for the creation of diverse derivatives. [, , ]
  • Versatility: Their structure can be readily modified to tune their chemiluminescent properties, such as emission wavelength and intensity. []

Q2: How does the chemiluminescence of 2-coumaranones work?

A2: The current understanding suggests a mechanism involving the following key steps: [, , , ]

    Q3: What is the role of superoxide radical anions in this compound chemiluminescence?

    A3: Electron paramagnetic resonance (EPR) spectroscopy studies have provided evidence for the involvement of superoxide radical anions in the reaction. This supports the hypothesis that a single electron transfer step is involved in the mechanism, potentially during the formation or decomposition of the dioxetanone intermediate. []

    Q4: What insights have computational studies provided into this compound chemiluminescence?

    A4: Computational analyses, particularly those focusing on the decomposition of the 1,2-dioxetanone intermediate, have revealed:

    • Conical intersection: The existence of at least one conical intersection, which facilitates the transition from the ground state to an excited state, a crucial step for light emission. []
    • Chemiexcitation and photorelaxation pathways: Theoretical investigations have helped to clarify the pathways involved in the generation and relaxation of the excited-state light emitter. []

    Q5: What is the molecular formula and weight of this compound?

    A5: The molecular formula of this compound is C8H6O2, and its molecular weight is 134.13 g/mol.

    Q6: What spectroscopic techniques are helpful in characterizing 2-coumaranones?

    A6: Several spectroscopic techniques are commonly employed for the structural analysis of 2-coumaranones, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and connectivity of atoms within the molecule. [, , ]
    • Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, particularly the characteristic carbonyl group of the lactone. []
    • Mass spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule, providing valuable structural information. [, , ]
    • UV-Vis spectroscopy: This technique is used to study the electronic transitions within the molecule, which is particularly useful for understanding its light absorption and emission properties. [, ]

    Q7: What are the potential biological applications of this compound derivatives?

    A7: Research suggests potential applications in:

    • Nematicidal agents: Some this compound derivatives, such as those isolated from the bacterium Lysinimonas M4, have shown significant nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus, suggesting their potential use in controlling pine wilt disease. []
    • Bio-antimutagens: Certain lactones, including this compound, have exhibited bio-antimutagenic effects in microbial assays, suggesting potential applications in preventing or reducing mutagenesis. []
    • Insecticidal agents: Studies have identified this compound as one of the active insecticidal components in extracts from the fungus Beauveria tenella. [, ]

    Q8: How do the nematicidal 2-coumaranones interact with their target?

    A8: While the exact mechanism of action is still under investigation, research suggests that these compounds induce oxidative stress in nematodes, leading to their death. This is supported by observations of:

    • Increased ROS levels: Nematodes treated with the nematicidal 2-coumaranones exhibit elevated levels of reactive oxygen species (ROS). []
    • Altered antioxidant enzyme activity: The compounds disrupt the balance of antioxidant enzymes in the nematodes, leading to a decrease in catalase (CAT) and peroxidase (POD) activity, while increasing superoxide dismutase (SOD) activity. []

    Q9: What are the common synthetic approaches for preparing 2-coumaranones?

    A9: 2-Coumaranones can be synthesized through various methods, including:

    • Condensation reactions: One common approach involves the condensation of salicylaldehyde derivatives with appropriate reagents, such as ethyl bromoacetate, followed by cyclization. []
    • Cyclocarbonylation reactions: Palladium-catalyzed cyclocarbonylation of o-ethynylphenols with vinyl triflates under carbon monoxide atmosphere has been reported as an efficient method for synthesizing 3-alkylidene-2-coumaranones. []
    • Dehydrogenation: Catalytic dehydrogenation of α-carboxymethylidene cyclohexanone offers another route for this compound synthesis. []

    Q10: How do structural modifications affect the properties of 2-coumaranones?

    A10: Structural modifications, particularly at the benzene ring and the lactone moiety, can significantly influence the properties of 2-coumaranones, such as:

    • Chemiluminescence: Introducing electron-donating or electron-withdrawing groups on the benzene ring can alter the emission wavelength and intensity of the chemiluminescence. []
    • Biological activity: Modifications to the structure can impact the interactions with biological targets, influencing their activity and potency. [, ]
    • Reactivity: Substituents can affect the reactivity of the this compound core, influencing its susceptibility to chemical transformations. []

    Q11: What are the environmental implications of 2-coumaranones?

    A11: While research on the environmental fate and impact of 2-coumaranones is limited, some studies have investigated their degradation pathways. For instance, this compound has been identified as an intermediate in the photodegradation of 2,3-benzofuran in TiO2 aqueous suspensions. [] Further research is needed to fully understand the environmental persistence, bioaccumulation potential, and ecotoxicological effects of these compounds.

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